oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine
Overview
Description
Oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine is a complex organic compound that combines the properties of oxalic acid and a phenoxy-substituted amine. . The phenoxy-substituted amine component introduces additional functional groups, making this compound versatile for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine typically involves multiple steps:
Formation of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates or by heating sodium formate in the presence of a catalyst.
Synthesis of 3-Phenoxy-N,N-bis(prop-2-enyl)propan-1-amine: This step involves the reaction of 3-phenoxypropan-1-amine with prop-2-enyl halides under basic conditions to introduce the prop-2-enyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes for oxalic acid and subsequent amination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenoxy groups.
Reduction: Reduction reactions can target the oxalic acid component, converting it to glycolic acid.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of phenoxy-substituted carboxylic acids.
Reduction: Conversion to glycolic acid derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Oxalic Acid Component: Acts as a chelating agent, binding to metal ions.
Phenoxy-N,N-bis(prop-2-enyl)propan-1-amine Component: Interacts with biological receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine is unique due to its combination of oxalic acid’s chelating properties and the versatile reactivity of the phenoxy-substituted amine. This dual functionality makes it valuable for specialized applications in various fields .
Properties
IUPAC Name |
oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.C2H2O4/c1-3-11-16(12-4-2)13-8-14-17-15-9-6-5-7-10-15;3-1(4)2(5)6/h3-7,9-10H,1-2,8,11-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNGXQFSFZKXGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCCOC1=CC=CC=C1)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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